1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, also known as pCPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and is widely used in the field of neuroscience and pharmacology.
Mechanism Of Action
PCPIB exerts its pharmacological effects by blocking or modulating the activity of ion channels and receptors. For example, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the activity of TRPC3 channels by binding to the channel pore and preventing the influx of calcium ions. This inhibition leads to a decrease in neuronal excitability and pain sensation.
Biochemical And Physiological Effects
PCPIB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride in lab experiments is its high purity, which allows for accurate and reproducible results. However, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride. One potential application is its use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride may have potential applications in the treatment of cancer and neurological disorders, such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
In conclusion, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research. 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to modulate the activity of several ion channels and receptors, leading to various biochemical and physiological effects. While 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and potential toxicity at high concentrations, it has several potential applications in the treatment of pain, inflammation, cancer, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
Synthesis Methods
The synthesis of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride involves the reaction of isobutylamine with p-chlorobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The product is then purified through recrystallization. This method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research.
Scientific Research Applications
PCPIB has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of several ion channels and receptors, including TRPC3 channels, ASIC channels, and P2X receptors. These channels and receptors are involved in various physiological and pathological processes, such as pain sensation, neuronal excitability, and inflammation.
properties
CAS RN |
19729-91-0 |
---|---|
Product Name |
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride |
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(2-methylpropyl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12(2)11-17-7-9-18(10-8-17)15(19)13-3-5-14(16)6-4-13;/h3-6,12H,7-11H2,1-2H3;1H |
InChI Key |
QTWFIOLPLDLZNT-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Other CAS RN |
19729-91-0 |
synonyms |
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.